Biotin-SS-Sulfo-NHS
Description
Biotin-SS-Sulfo-NHS (alternatively named Sulfo-NHS-SS-Biotin) is a water-soluble, amine-reactive biotinylation reagent containing a disulfide (SS) bond within its spacer arm. Its structure includes a sulfonated N-hydroxysuccinimide (NHS) ester, which enables direct use in aqueous buffers without organic solvents . The SS bond allows cleavage under reducing conditions (e.g., dithiothreitol or β-mercaptoethanol), facilitating the release of biotinylated molecules from streptavidin/avidin matrices . This reagent is widely used for cell surface protein labeling, affinity purification, and mass spectrometry-based studies of post-translational modifications (PTMs) .
Structure
2D Structure
Properties
Molecular Formula |
C19H27N4NaO9S4 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
sodium;2,5-dioxo-1-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1 |
InChI Key |
IBKZNJXGCYVTBZ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-SS-Sulfo-NHS is synthesized by reacting biotin with sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate. The reaction involves the formation of an amide bond between the biotin and the NHS ester group. The reaction typically occurs in an aqueous solution at a neutral to basic pH (7-9) and can be carried out at temperatures ranging from 4°C to 37°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotinylation reagent, purification, and packaging in moisture-resistant containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Biotin-SS-Sulfo-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines, such as those found in lysine residues of proteins, to form stable amide bonds .
Common Reagents and Conditions
The reaction with primary amines requires a neutral to basic pH (7-9) and can be performed in aqueous solutions without the need for organic solvents. Common reagents include buffers like phosphate-buffered saline (PBS) and reducing agents such as dithiothreitol (DTT) for cleaving the disulfide bond .
Major Products
The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The biotin label can be cleaved using reducing agents, leaving a small sulfhydryl group attached to the molecule .
Scientific Research Applications
Biotin-SS-Sulfo-NHS is extensively used in various scientific research fields:
Chemistry: It is used for labeling and detecting proteins and peptides in complex mixtures.
Mechanism of Action
Biotin-SS-Sulfo-NHS exerts its effects through the formation of stable amide bonds with primary amines on proteins and peptides. The NHS ester group reacts with the amine groups, resulting in the release of N-hydroxysulfosuccinimide. The biotin label can be cleaved from the target molecule using reducing agents, which break the disulfide bond in the spacer arm .
Comparison with Similar Compounds
Sulfo-NHS-Biotin
- Structure : Lacks the disulfide bond but retains the sulfonate group for water solubility.
- Applications: Ideal for non-cleavable biotinylation of amines in proteins, antibodies, or oligonucleotides. Commonly used in ELISA, Western blotting, and pull-down assays .
- Key Differences: No SS bond, making it irreversible for streptavidin binding. Shorter spacer arm (13.5 Å vs. Molecular Weight: 443.43 Da vs. 606.7 Da for Biotin-SS-Sulfo-NHS .
Sulfo-NHS-LC-Biotin
- Structure : Contains a long-chain (LC) spacer arm (22.4 Å) but lacks the SS bond .
- Applications : Reduces steric hindrance in large complexes (e.g., antibody-antigen interactions). Suitable for labeling membrane proteins where accessibility is critical .
- Key Differences :
- Longer spacer than Sulfo-NHS-Biotin but shorter than this compound.
- Irreversible binding due to the absence of SS.
NHS-Biotin
- Structure : Lacks the sulfonate group, requiring dissolution in organic solvents (e.g., DMSO) before aqueous use .
- Applications : Used for biotinylating hydrophobic proteins or small molecules incompatible with polar solvents.
- Key Differences: Lower water solubility limits its utility in cell surface labeling. No cleavable SS bond .
NHS-SS-Biotin
- Applications : Primarily for intracellular labeling in permeabilized cells or organic-phase reactions.
- Key Differences :
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
Biotin-SS-Sulfo-NHS, also known as sulfosuccinimidyl 20(biotinamido)ethyl-1,3-dithiopropionate, is a biotinylation reagent widely used in biochemical research for labeling proteins and studying their interactions. Its unique properties make it particularly valuable in applications involving cell surface biotinylation and protein purification.
This compound features a cleavable disulfide bond in its spacer arm, which allows the biotin label to be released under reducing conditions. This property is advantageous for studies requiring the elution of biotinylated proteins from affinity columns without harsh conditions that could denature the proteins or interfere with downstream analyses.
- Chemical Structure : The compound consists of a sulfonate group, enhancing its solubility in aqueous solutions, making it suitable for direct addition to biological samples without prior dissolution in organic solvents .
- Reactivity : It reacts specifically with primary amines (-NH2), commonly found in lysine side chains and the N-terminal amines of proteins. This specificity allows for targeted labeling of proteins on the cell surface while minimizing background labeling of intracellular proteins .
Applications in Biological Research
This compound is predominantly utilized in various applications, including:
- Protein Labeling : Facilitates the immobilization and detection of proteins through biotin-streptavidin interactions. This method is crucial for purifying specific proteins from complex mixtures .
- Cell Surface Biotinylation : The reagent does not penetrate cell membranes, enabling selective labeling of surface-expressed proteins. This characteristic is essential for studying membrane protein dynamics and interactions .
- Affinity Chromatography : Biotinylated proteins can be efficiently purified using streptavidin-coated resins, allowing researchers to isolate target proteins from cell lysates or other biological samples .
Research Findings and Case Studies
Recent studies have highlighted the effectiveness and versatility of this compound in various experimental setups:
-
Peptide Detection : A study comparing different biotin labels demonstrated that this compound provided higher yields of biotinylated peptides compared to its shorter counterparts. In this study, 63% of available amines were successfully biotinylated using this compound under optimized conditions .
Labeling Condition Percent Biotinylation Non-reduced <1% Reduced 71% Alkylated 29% - Cell Surface Protein Enrichment : Another investigation focused on the use of this compound for enriching cell surface proteins from various organisms. The study confirmed that this reagent effectively labeled extracellular regions, facilitating the analysis of membrane protein composition using mass spectrometry .
- Differential Labeling : Research into the differential labeling capabilities of this compound revealed its potential to selectively label periplasmic and integral membrane proteins in Gram-negative bacteria. This capability enhances our understanding of bacterial surface interactions and adaptations .
Q & A
Q. What are the structural and functional advantages of Biotin-SS-Sulfo-NHS over non-sulfonated biotinylation reagents?
this compound contains a sulfonate group, which imparts water solubility, eliminating the need for organic solvents like DMSO or DMF . This reduces experimental complexity and avoids solvent-induced protein denaturation. The disulfide bond (SS) in the spacer arm allows cleavage under reducing conditions (e.g., DTT or TCEP), enabling reversible biotinylation for applications like protein elution or recycling of affinity matrices . The extended spacer arm (24.3 Å) reduces steric hindrance during avidin/streptavidin binding compared to shorter spacers (e.g., Sulfo-NHS-Biotin: 13.5 Å) .
Q. How do reaction pH and buffer composition affect this compound labeling efficiency?
The NHS ester reacts with deprotonated primary amines (e.g., lysine ε-amines) at pH 7–8. Below pH 7, amine protonation reduces reactivity. Avoid amine-containing buffers (e.g., Tris, glycine) to prevent reagent hydrolysis . Phosphate-buffered saline (PBS, pH 7.2–7.5) is optimal. Hydrolysis accelerates at higher pH, so reactions should be performed at 4°C for dilute protein solutions to minimize competing hydrolysis .
Q. What is a standardized protocol for biotinylating cell surface proteins using this compound?
Prepare cells : Wash cells 3× with ice-cold PBS (pH 7.4) to remove extracellular amines.
Reagent preparation : Dissolve this compound in PBS immediately before use (4.4 mg/mL). Avoid freeze-thaw cycles to prevent hydrolysis .
Labeling : Incubate cells with 0.1–1 mg/mL reagent in PBS for 30–60 min at 4°C (prevents internalization).
Quenching : Add 50 mM glycine or Tris (pH 8.0) for 10 min to neutralize unreacted NHS esters.
Validation : Use HABA assay or streptavidin-HRP to quantify biotin incorporation .
Advanced Research Questions
Q. How can researchers optimize the molar ratio of this compound to protein for consistent labeling?
Labeling efficiency depends on protein concentration and lysine accessibility. For concentrated proteins (10 mg/mL IgG), use a 12–20× molar excess of reagent. For dilute solutions (2 mg/mL), increase to ≥20× . Example calculation:
Q. What strategies prevent disulfide bond cleavage during this compound-based affinity purification?
- Avoid reducing agents : Omit DTT, β-mercaptoethanol, or TCEP during conjugation and purification .
- Crosslinker alternatives : For non-cleavable applications, use Sulfo-NHS-Biotin (irreversible amide bond) .
- Controlled elution : Post-purification, cleave disulfide bonds with 50 mM DTT (30 min, 37°C) to elute target proteins without damaging streptavidin matrices .
Q. How can researchers resolve conflicting data when this compound labels intracellular proteins?
this compound is membrane-impermeable due to its sulfonate group. Intracellular labeling suggests:
Q. How does this compound improve sequence coverage in MALDI-MS analysis of lysine-rich proteins?
The reagent blocks lysine ε-amines, preventing trypsin cleavage at lysine residues. This increases the size of proteolytic peptides, enhancing detection of low-abundance peptides and post-translational modifications . For example, in β1 integrin analysis, this method improved sequence coverage from 45% to 72% .
Methodological Best Practices
- Storage : Lyophilized reagent is stable at -20°C for 1 year. Avoid humidity to prevent hydrolysis .
- Hydrolysis mitigation : Prepare fresh solutions and use within 30 min .
- Troubleshooting low labeling : Increase molar excess, check buffer pH, or use amine-free detergents (e.g., CHAPS instead of Tris-based buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
